molecular formula C21H42O4 B3432776 Glyceryl Monostearate CAS No. 22610-63-5

Glyceryl Monostearate

Cat. No. B3432776
CAS RN: 22610-63-5
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Stearin, also known as Stearic Acid, is a versatile raw material found in various products like chewing gums, creams, soaps, and household candles . It is a colorless, waxy solid that does not dissolve in water but can be dissolved in oils and alcohol . It can be derived from both animal and plant sources . In the cosmetic industry, it is an important raw material used in face creams, body lotions, shaving products, and soaps .


Synthesis Analysis

Stearin can be synthesized through various methods. One such method involves the use of an immobilized Rhizopus oryzae lipase as a biocatalyst to catalyze the synthesis of palm stearin and cetyl alcohol wax esters . Another method involves the production of biodiesel using crude palm stearin through alkali-catalyzed transesterification .


Molecular Structure Analysis

Stearin is a triglyceride derived from three units of stearic acid . It is a white crystalline solid at ordinary temperatures and is insoluble in water and very slightly soluble in alcohol .


Chemical Reactions Analysis

Stearin can undergo various chemical reactions. For instance, it can be used in the production of biodiesel through alkali-catalyzed transesterification . It is also used in the manufacture of candles and soap, where it is mixed with a sodium hydroxide solution in water, creating a reaction which gives glycerin and sodium stearate .


Physical And Chemical Properties Analysis

Stearin is a white powder that is odorless . It has a density of 0.862 g/cm³ at 80°C and 0.8559 g/cm³ at 90°C . It is insoluble in water but slightly soluble in benzene and carbon tetrachloride . It is soluble in acetone and chloroform but insoluble in ethanol .

Scientific Research Applications

Tuning Surface Wettability A study demonstrated the electrochemical tuning of superhydrophobic to hydrophilic surfaces using stearic acid (SA) modified copper. This research highlights the potential of stearin in applications requiring controlled surface wettability, such as in material science and engineering (Ashoka, Saleema, & Sarkar, 2017).

Gene Delivery Systems Solid Lipid Nanoparticles (SLN) formulated with stearic acid have been optimized for gene delivery, showing the significance of stearic acid in the development of safe and efficient gene delivery systems. This work contributes to overcoming challenges in gene therapy, highlighting stearic acid's role in biotechnology and medicine (Radaic, de Paula, & de Jesus, 2015).

Thrombogenic and Atherogenic Risk Factor Profiles Research indicates that a diet rich in stearic acid can improve thrombogenic and atherogenic risk factor profiles in healthy males. This study provides insight into the nutritional and cardiovascular benefits of stearic acid, suggesting its potential for dietary modifications to improve heart health (Kelly et al., 2001).

Cancer Therapy and Fat Metabolism Stearic acid has shown potential in reducing visceral adipose tissue in athymic nude mice, a model for human breast cancer metastasis. This research opens avenues for exploring stearic acid's role in cancer therapy and understanding its effects on fat metabolism and cancer progression (Shen et al., 2014).

Enhancement of Thermal Conductivity in Energy Storage An experimental study on the melting processes of stearic acid for thermal storage applications demonstrated the enhancement of thermal conductivity through the use of fins. This research underlines the importance of stearic acid in energy storage systems, offering improvements in heat transfer and storage efficiency (Liu, Sun, & Ma, 2005).

Mechanism of Action

properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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CAS RN

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Stearic acid, monoester with glycerol
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Synthesis routes and methods I

Procedure details

To a mixture of glycerol (30 g, 326 mmol) and pyridine (25 ml) dissolved in DMF (300 ml) was added dropwise stearoyl chloride (10 g, 33 mmol) dissolved in DMF 100 ml9. The mixture was cooled on an ice bath until addition was complete, whereupon the reaction was maintained under an N2 atmosphere overnight. After 15 hours CH2CL2 (300 ml) and saturated NaHCO3 (aq) was added. The phases were separated and the organic phase washed with water (50 ml) and dried with Na2SO4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Octadecanoic acid, monoester with 1,2,3-propanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glyceryl Monostearate
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Glyceryl Monostearate
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Q & A

Q1: Can palm stearin be used as a substitute for cocoa butter in chocolate production?

A1: Yes, [, , , , ] palm stearin is a potential cocoa butter substitute, particularly when fractionated to obtain specific triacylglycerol (TAG) profiles similar to cocoa butter. Research suggests that stearin-based cocoa butter equivalents (CBEs) exhibit different polymorphic behavior and can possess higher hardness compared to cocoa butter, potentially serving as a cocoa butter improver [].

Q2: How does the addition of palm stearin to bread dough affect the final product?

A3: Palm stearin can alter the texture and shelf life of bread. Breads made with higher palm stearin content in the shortening tend to have a lower loaf volume and a firmer crumb []. Interestingly, these breads also exhibit delayed staling, meaning they maintain their freshness for a longer duration.

Q3: Can palm stearin be used as a binder in metal injection molding (MIM)?

A4: Yes, research indicates that palm stearin shows promise as an alternative binder in MIM []. It exhibits the necessary pseudoplastic behavior during rheological tests, ensuring good flow properties during the injection molding process. Further research is ongoing to optimize its use and explore its full potential in this application.

Q4: What are the benefits of using palm stearin as an edible coating for fruits like bananas?

A5: Applying a palm stearin edible coating to Cavendish bananas can reduce weight loss and help maintain ascorbic acid content during storage at room temperature []. This highlights the potential of palm stearin as a natural, biodegradable alternative for preserving the freshness and nutritional value of fruits.

Q5: What are the main fatty acids present in palm stearin?

A6: Palm stearin is primarily composed of saturated fatty acids, mainly palmitic acid (C16:0) and stearic acid (C18:0). It also contains a smaller proportion of unsaturated fatty acids, such as oleic acid (C18:1) [, , ]. The exact composition can vary depending on factors like the palm variety and fractionation process.

Q6: What are the major triacylglycerols (TAGs) found in palm stearin?

A7: The dominant TAGs in palm stearin are 1,3-dipalmitoyl-2-oleoylglycerol (POP) and tripalmitin (PPP). Other TAGs like 1,2-dioleoyl-3-palmitoyl-glycerol (POO) may also be present but in lower concentrations [, , ]. The specific TAG profile influences the physical properties of stearin, making it suitable for various applications.

Q7: How does the TAG composition of palm stearin affect its melting behavior?

A8: The high content of saturated TAGs, particularly POP and PPP, contributes to the higher melting point of palm stearin compared to palm olein [, ]. These saturated TAGs pack tightly, requiring more energy to transition from a solid to a liquid state.

Q8: Can palm stearin be used to produce biodiesel?

A9: Yes, palm stearin can be converted to biodiesel, a renewable fuel, through transesterification with methanol using a catalyst like sodium hydroxide (NaOH) []. The process involves breaking down the TAGs in stearin and reacting them with methanol to produce fatty acid methyl esters (FAMEs), the primary components of biodiesel.

Q9: What is the role of acetone in the fractionation of palm stearin?

A10: Acetone serves as a solvent in the fractionation of palm stearin, facilitating the separation of a tripalmitin (PPP)-rich fraction []. This process utilizes the difference in solubility of TAGs in acetone at different temperatures to isolate PPP, a valuable component for various applications.

Q10: What are the challenges associated with using chicken fat in food processing, and how can dry fractionation help?

A11: Chicken fat, due to its low melting point and lack of consistency, poses challenges in certain food applications []. Dry fractionation can separate chicken fat into a solid stearin fraction and a liquid olein fraction. This stearin fraction, with its higher melting point and improved consistency, becomes suitable for applications where a firmer fat is desired, such as in sausages.

Q11: Are there any environmental concerns regarding palm stearin production?

A12: While palm stearin itself is biodegradable, the production of palm oil, from which stearin is derived, raises environmental concerns []. Deforestation and habitat loss due to palm oil plantations are serious issues. Sustainable palm oil production practices are crucial to mitigate these negative impacts.

Q12: Can palm stearin be recycled or repurposed after use?

A13: Palm stearin, being a natural fat, is biodegradable and can be broken down naturally in the environment []. Research is exploring its potential use in producing bio-based and biodegradable materials, furthering its sustainability profile.

Q13: What is the significance of ongoing research on palm stearin?

A14: Continued research on palm stearin aims to optimize its utilization in various applications, improve its functionality, and enhance its sustainability. This includes exploring novel applications like organogelation [], developing efficient fractionation technologies [], and finding sustainable sourcing solutions to address environmental concerns.

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